
3,4-二氟苯乙炔
描述
3,4-Difluorophenylacetylene is a compound that is part of a broader class of acetylenic compounds, which are characterized by the presence of a carbon-carbon triple bond. While the provided papers do not directly discuss 3,4-Difluorophenylacetylene, they do provide insights into the chemistry of related fluorinated acetylenes and their utility in synthesizing polymeric materials and biologically active substances.
Synthesis Analysis
The synthesis of fluorinated acetylenic compounds is of great interest due to their applications in pharmaceuticals and agrochemicals. The second paper discusses the synthesis of 3,3,3-trifluoropropynyllithium and its reactions with various electrophiles to create a range of trifluoromethylated compounds . Although this does not directly pertain to 3,4-Difluorophenylacetylene, the methodologies described could potentially be adapted for the synthesis of difluorophenylacetylene derivatives by using appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetylenic compounds is significantly influenced by the substituents attached to the acetylene moiety. The first paper provides an example of how perfluorophenyl-phenyl interactions can be used as a supramolecular synthon to influence the crystal structures of diacetylene derivatives . This suggests that the molecular structure of 3,4-Difluorophenylacetylene could also be influenced by similar non-covalent interactions, potentially affecting its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of acetylenic compounds is largely determined by the carbon-carbon triple bond, which can undergo a variety of chemical reactions. The second paper describes the use of 3,3,3-trifluoropropynyllithium in reactions with electrophiles to form trifluoromethylated allenes, arylacetylenes, and enynes . This indicates that 3,4-Difluorophenylacetylene could also participate in similar reactions, serving as a building block for the synthesis of more complex fluorinated structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetylenic compounds are influenced by their molecular structure and the nature of their substituents. While the papers do not provide specific data on 3,4-Difluorophenylacetylene, the discussion of diacetylene monomers in the first paper suggests that the presence of fluorinated substituents can affect the solubility and polymerizability of these compounds . Therefore, 3,4-Difluorophenylacetylene is likely to exhibit unique properties that could be exploited in various applications, such as the development of new materials or active pharmaceutical ingredients.
科学研究应用
氟化学中的应用
3,4-二氟苯乙炔在氟化学中扮演着重要角色。将氟原子和氟化基团引入有机分子,包括3,4-二氟苯乙炔,在生命科学和材料科学相关应用中具有重要意义,是一个关键的研究领域。氟化合物,如具有二氟甲基和单氟甲基基团的化合物,在制药和农药领域得到了广泛发展(Hu, Zhang, & Wang, 2009)。
在聚合物合成中的重要性
该化合物对合成含有羟基和卤/烷基基团的聚(二苯乙炔)起着关键作用。这些材料对气体分离膜具有重要意义,当卤素原子被引入时,气体渗透性会增加(Hu, Sakaguchi, Shiotsuki, Sanda, & Masuda, 2006)。
光谱和量子化学研究
与3,4-二氟苯乙炔密切相关的3,4-二氟苯胺已经通过光谱技术和理论计算进行了广泛研究。这些研究为二取代苯胺衍生物的结构和物理化学性质提供了深入的理解(Kose, Karabacak, & Atac, 2015)。
在液晶技术中的应用
氟化二苯乙炔和托兰液晶,包括具有3,4-二氟苯基团的衍生物,表现出高电阻和低粘度等理想特性。这些材料对各种显示技术有用,包括有源矩阵、光致动态光阀和聚合物分散液晶显示器(Wu, Hsu, Chen, Wang, & Lung, 1993)。
增强阴离子受体的性能
已经证明,在创建中性阴离子受体时使用3,4-二氟苯乙炔衍生物可以增加亲和力并增强选择性,特别是对氟化物、氯化物或二氢磷酸氢根离子。特别是对于二氢磷酸氢根的亲和力增强伴随着颜色的变化,表明潜在的裸眼传感器应用(Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000)。
安全和危害
属性
IUPAC Name |
4-ethynyl-1,2-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2/c1-2-6-3-4-7(9)8(10)5-6/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPAOXIWRDDQGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551725 | |
| Record name | 4-Ethynyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluorophenylacetylene | |
CAS RN |
143874-13-9 | |
| Record name | 4-Ethynyl-1,2-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Difluorophenylacetylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



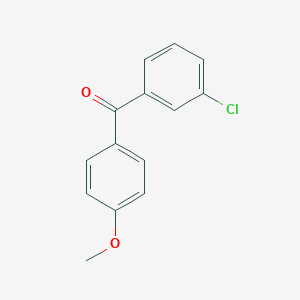
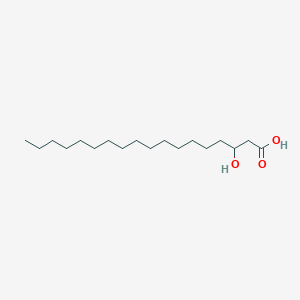

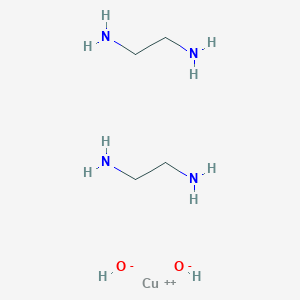
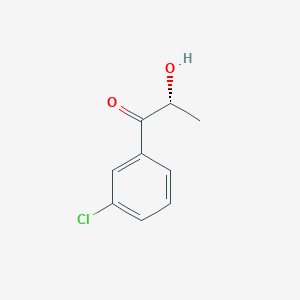
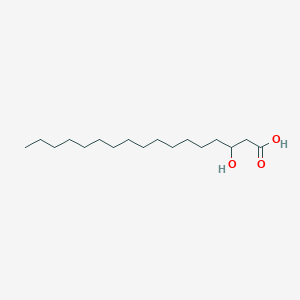
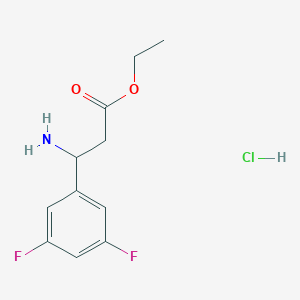

![[(2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B126738.png)
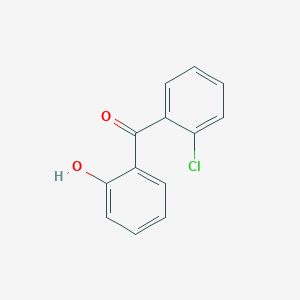
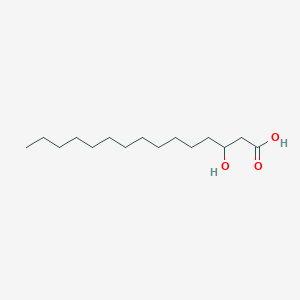
![11h-Benz[bc]aceanthrylene](/img/structure/B126747.png)